molecular formula C21H19NO5S B11646991 ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11646991
M. Wt: 397.4 g/mol
InChI Key: ALKUMZSSQQMVKZ-OYBLBNEUSA-N
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Description

  • Ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a lengthy name. Let’s break it down:
    • The “ethyl” group indicates the presence of an ethyl (C2H5) side chain.
    • The compound contains a thiophene ring (a five-membered heterocycle with a sulfur atom).
    • The “5Z” indicates the position of a double bond (Z configuration) in the side chain.
    • The compound also features a phenylamino group and a carboxylate functional group.
    • The 3-hydroxy-4-methoxybenzylidene moiety adds further complexity.
  • Overall, this compound combines elements from various chemical families, making it intriguing for study.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Reactions:
      • It can undergo oxidation, reduction, and substitution reactions due to its diverse functional groups.
      • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., hydrazine).
    • Major products:
      • Oxidation may yield carboxylic acid derivatives.
      • Reduction could lead to the corresponding alcohol.
      • Substitution reactions may modify the phenylamino or methoxy groups.
  • Scientific Research Applications

    • Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
    • Biology: Explore its interactions with enzymes, receptors, or cellular components.
    • Medicine: Assess its pharmacological properties (e.g., antimicrobial activity).
    • Industry: Consider its use in materials science or as a precursor for drug synthesis.
  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors).
    • Further research is needed to elucidate the exact pathways and mechanisms.
  • Comparison with Similar Compounds

    • Similar compounds may include other thiophene derivatives, hydrazones, or benzaldehyde-based structures.
    • Highlight its uniqueness, perhaps emphasizing the combination of diverse functional groups.

    Properties

    Molecular Formula

    C21H19NO5S

    Molecular Weight

    397.4 g/mol

    IUPAC Name

    ethyl (5Z)-4-hydroxy-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenyliminothiophene-3-carboxylate

    InChI

    InChI=1S/C21H19NO5S/c1-3-27-21(25)18-19(24)17(12-13-9-10-16(26-2)15(23)11-13)28-20(18)22-14-7-5-4-6-8-14/h4-12,23-24H,3H2,1-2H3/b17-12-,22-20?

    InChI Key

    ALKUMZSSQQMVKZ-OYBLBNEUSA-N

    Isomeric SMILES

    CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OC)O)/SC1=NC3=CC=CC=C3)O

    Canonical SMILES

    CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=CC=C3)O

    Origin of Product

    United States

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